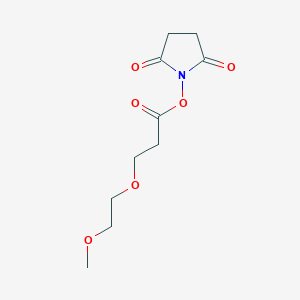
7-Fluoro-4,6-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
Vue d'ensemble
Description
“7-Fluoro-4,6-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one” is a chemical compound . It contains 26 bonds in total, including 15 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary aliphatic amide, and 1 aromatic tertiary amine .
Molecular Structure Analysis
The molecular structure of “7-Fluoro-4,6-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one” includes 26 bonds in total, including 15 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary aliphatic amide, and 1 aromatic tertiary amine .Applications De Recherche Scientifique
Photoinduced Electron Transfer (PET) Studies
This compound is utilized in PET studies due to its electron-rich tetrahydroquinoxaline moiety. Researchers have explored its role in fluorescence “OFF–ON” switching, which is pivotal in the development of fluorescent probes and sensors .
Anti-inflammatory Drug Synthesis
The fluoro-substituted quinoxaline derivatives, including this compound, have been synthesized and evaluated for their anti-inflammatory properties. This research is significant for the development of new anti-inflammatory medications .
Antiviral Research
Quinoxaline derivatives are known for their antiviral activities. The compound could be a candidate for synthesizing new antiviral agents, contributing to the fight against viral infections .
Organic Synthesis
As a chemical intermediate, 7-Fluoro-4,6-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is used in organic synthesis processes. Its unique structure allows for the creation of various complex molecules .
Material Science
In material science, this compound’s properties can be harnessed to create materials with specific fluorescence characteristics, useful in the manufacturing of optoelectronic devices .
Chemical Education
Due to its interesting chemical and physical properties, this compound is also used as a teaching tool in chemical education, helping students understand complex organic reactions and synthesis .
Analytical Chemistry
In analytical chemistry, the compound’s fluorescence properties can be utilized in the development of analytical methods for detecting and quantifying other substances .
Pharmaceutical Research
The structural motif of tetrahydroquinoxaline is present in various pharmacologically active compounds. Therefore, this compound is valuable for pharmaceutical research, particularly in the discovery of new therapeutic agents .
Propriétés
IUPAC Name |
7-fluoro-4,6-dimethyl-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c1-6-3-9-8(4-7(6)11)12-10(14)5-13(9)2/h3-4H,5H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGXTYHYRQMILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)NC(=O)CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-4,6-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole](/img/structure/B1393537.png)









![methyl 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1393551.png)
![methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1393552.png)

